Sodium phosphotungstate

Description

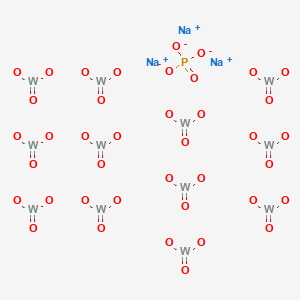

Structure

2D Structure

Properties

IUPAC Name |

trisodium;trioxotungsten;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCCVVLECRSHNJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3O40PW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2946.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Soluble in water; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium phosphotungstate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12026-98-1 | |

| Record name | Sodium phosphotungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012026981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium 12-wolframophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHOTUNGSTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7896E1391M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Sodium Phosphotungstate Compounds

Conventional Synthetic Routes for Sodium Phosphotungstate Salts

The traditional synthesis of this compound salts generally involves the acidification of an aqueous solution containing sodium tungstate (B81510) and a phosphate (B84403) source, typically disodium (B8443419) hydrogen phosphate. google.comgoogle.com This straightforward approach is widely used for producing bulk quantities of this compound. The fundamental reaction entails the condensation of tungstate anions around a central phosphate heteroatom upon lowering the pH.

Key parameters that influence the outcome of the synthesis include the stoichiometry of the reactants, the concentration of the solution, the pH, and the temperature. The process typically begins with dissolving sodium tungstate and a phosphate salt in water. Subsequently, a mineral acid, such as hydrochloric acid or nitric acid, is added dropwise with stirring to achieve the desired level of acidity, which promotes the formation of the phosphotungstate cluster. google.comgoogle.com The resulting this compound can then be isolated by crystallization, often initiated by concentrating the solution through heating.

Table 1: Parameters in Conventional Synthesis of this compound

| Parameter | Typical Conditions | Role in Synthesis |

|---|---|---|

| Reactants | Sodium tungstate (Na₂WO₄), Disodium hydrogen phosphate (Na₂HPO₄) | Sources of tungsten and phosphorus |

| Solvent | Water | Medium for the reaction |

| Acidifying Agent | Hydrochloric acid (HCl), Nitric acid (HNO₃) | Induces condensation of tungstate and phosphate ions |

| pH | Acidic range | Controls the formation and stability of the polyoxometalate anion |

| Temperature | Often elevated during dissolution and crystallization | Affects reaction rate and solubility for crystallization |

| Isolation | Evaporation and crystallization | To obtain the solid product from the reaction mixture |

Targeted Synthesis of Specific Polyoxometalate Isomers and Structures

The versatility of phosphotungstate chemistry allows for the targeted synthesis of specific structural isomers and related compounds, such as the well-known Keggin and Dawson structures, as well as lacunary (defect) species.

Preparation of Keggin-Type Sodium Phosphotungstates

The Keggin structure is one of the most common and stable forms of polyoxometalates. The synthesis of Keggin-type sodium phosphotungstates, with the general formula [PW₁₂O₄₀]³⁻, follows the conventional route of acidifying a solution of sodium tungstate and a phosphate source. However, precise control over the pH is crucial for selectively forming the desired Keggin anion and preventing the formation of other species. researchgate.net

Variations of the Keggin structure, such as those with substituted metal centers, can be prepared by introducing other metal salts into the reaction mixture. For example, the synthesis of a dimeric iron-substituted Keggin-type phosphotungstate involves the reaction of sodium tungstate and disodium hydrogen phosphate, followed by the addition of iron(III) nitrate (B79036) and careful pH adjustment to between 3 and 5. nih.gov This targeted approach allows for the incorporation of different functionalities into the polyoxometalate framework.

Synthesis of Dawson-Type this compound Structures

The Dawson structure, [P₂W₁₈O₆₂]⁶⁻, is another significant isomer of phosphotungstate. Its synthesis is more complex than that of the Keggin ion and often involves the dimerization of lacunary Keggin-type precursors. researchgate.net For instance, an α-Dawson-type silicotungstate can be synthesized by the dimerization of a trivacant lacunary α-Keggin-type silicotungstate in an organic solvent. researchgate.net While this example uses a silicotungstate, the principle can be applied to phosphotungstates.

The synthesis of metal-doped Dawson POMs often follows a multi-step procedure. This can involve the initial synthesis of the parent α-[P₂W₁₈O₆₂]⁶⁻, followed by the creation of a monolacunary species, α₂-[P₂W₁₇O₆₁]¹⁰⁻, which can then be reacted with a metal salt to incorporate the desired heteroatom. mdpi.com

Controlled Synthesis of Lacunary this compound Anions

Lacunary, or defect, phosphotungstate anions are derived from parent structures like the Keggin or Dawson ions by the removal of one or more tungsten-oxygen units. These vacant sites are highly reactive and can act as coordination sites for other metal cations. The controlled synthesis of lacunary species is typically achieved by carefully adjusting the pH of a solution containing the parent polyoxometalate to a less acidic or even slightly basic range. researchgate.netnih.gov

For example, the monolacunary Keggin anion [PW₁₁O₃₉]⁷⁻ can be generated from the parent [PW₁₂O₄₀]³⁻ by raising the pH. researchgate.net These lacunary structures are often not isolated as final products but are used in situ as precursors for the synthesis of more complex, substituted polyoxometalates. The reaction of a monolacunary phosphotungstate with various metal cations (e.g., Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺) allows for the synthesis of a wide range of transition-metal-substituted polyoxometalates. nih.gov The synthesis of the trilacunary α, A-Na₈[HPW₉O₃₄]·11H₂O is another example of a key precursor for building more complex structures. nih.gov

Advanced Preparation of Hybrid and Composite Materials Incorporating this compound

The integration of this compound into hybrid and composite materials allows for the development of new materials with tailored properties. This is often achieved by combining the inorganic polyoxometalate with organic molecules or polymers.

Organic-Inorganic Hybrid Material Synthesis

Organic-inorganic hybrid materials based on this compound can be synthesized by reacting the polyoxometalate with organic molecules that can bind to the inorganic cluster. nih.gov These interactions can be covalent, ionic, or through weaker intermolecular forces. researchgate.net

A common strategy involves the use of organic surfactants. For example, nanoporous phospho-tungstate organic-inorganic hybrid materials have been synthesized from sodium tungstate and mono-n-dodecyl phosphate, where the organic molecule acts as both a surfactant and the phosphorus precursor. rsc.orgresearchgate.net This approach leads to the formation of lamellar structures with alternating organic and inorganic layers. rsc.orgresearchgate.net

Another method involves the use of organic ligands that can coordinate to the polyoxometalate, often through a lacunary site. The synthesis of a dimeric Keggin-type phosphotungstate with octadecyltrimethylammonium cations is an example where the organic cation electrostatically interacts with the polyoxometalate anion to form a hybrid material. nih.gov Furthermore, lanthanide-containing phosphotungstates can be functionalized with organic ligands like benzoic acid to create organic-inorganic hybrid complexes. mdpi.com

Table 2: Examples of Organic Components in Hybrid this compound Synthesis

| Organic Component | Type of Interaction | Resulting Hybrid Material |

|---|---|---|

| Mono-n-dodecyl phosphate | Surfactant and reactant | Nanoporous lamellar phosphotungstate |

| Octadecyltrimethylammonium bromide | Electrostatic interaction | Dimeric Keggin-type phosphotungstate hybrid |

| Benzoic acid | Ligand coordination | Lanthanide-based phosphotungstate complexes |

Incorporation into Nanoporous Architectures

The integration of phosphotungstate compounds into nanoporous materials creates hybrid structures with enhanced catalytic and adsorptive properties. A notable approach involves the synthesis of nanoporous organic-inorganic hybrid materials using sodium tungstate and an organophosphate surfactant.

Detailed research has demonstrated the synthesis of nanoporous phosphotungstate hybrid materials from sodium tungstate and mono-n-dodecyl phosphate (MDP), where MDP serves as both the surfactant and the phosphorus source. These materials are characterized by a lamellar structure with interlayer spacings of approximately 3.2 nm. The formation mechanism is proposed to involve the interaction between lacunary Keggin anions (phosphotungstate precursors) and surfactant micelles.

The synthesis process typically involves the reaction of sodium tungstate with MDP in an aqueous solution. The pH is adjusted to around 2 with an acid, such as hydrochloric acid, which induces the formation of a white precipitate. This precipitate is then washed and dried to yield the final hybrid material. Characterization techniques such as N2 adsorption, X-ray diffraction (XRD), and transmission electron microscopy (TEM) are used to confirm the nanoporous structure and lamellar morphology.

| Parameter | Value |

| Phosphorus Precursor | Mono-n-dodecyl phosphate (MDP) |

| Tungsten Source | Sodium tungstate |

| Resulting Structure | Lamellar |

| Interlayer Spacing | 3.2 nm |

| Formation pH | ~2 |

Metal-Substituted Phosphotungstate Synthesis

The substitution of tungsten atoms within the phosphotungstate framework with other transition metals can significantly alter the compound's electronic and catalytic properties. Various methods have been developed to synthesize these metal-substituted phosphotungstates, often involving hydrothermal techniques or reactions with lacunary (defect-containing) phosphotungstate species.

One area of focus has been the synthesis of high-nuclearity transition-metal-substituted polyoxometalates (TMSPs). For instance, nickel-substituted phosphotungstates have been synthesized using hydrothermal methods with specific carboxylate ligands acting as bridges between {Ni6PW9} building units. These reactions have yielded novel Ni12-cluster substituted sandwiched phosphotungstates. The magnetic properties of these compounds, such as ferromagnetic coupling between adjacent Ni(II) centers, have been a key area of investigation.

Another approach involves the use of lacunary Keggin-type polyoxometalates as precursors. For example, a Co4-polyoxometalate (Co4POM) doped β-FeOOH nanocomposite has been prepared, demonstrating excellent electrocatalytic activity for the oxygen evolution reaction. The synthesis involves the simple doping of the transition metal-substituted POM onto the surface of β-FeOOH. This highlights the strategy of using metal-substituted POMs to enhance the surface-active sites of other materials.

Systematic synthetic procedures have also been developed for other metal-substituted polyoxometalates, including tungstophosphates and tungstosilicates, by reacting metal ions with the corresponding lacunary species.

| Metal Substituent | Synthesis Approach | Key Feature of Product |

| Nickel (Ni) | Hydrothermal reaction with carboxylate ligands | High-nuclearity Ni12 clusters, ferromagnetic interactions |

| Cobalt (Co) | Doping of Co4POM onto β-FeOOH | Enhanced electrocatalytic activity |

| Various Metals (e.g., Mn, Co, Ni, Cu) | Reaction of metal ions with lacunary tungstosilicates/tungstophosphates | Controlled and systematic synthesis |

Nanopowder and Submicron Particle Formation

The synthesis of this compound as nanopowders or submicron particles is crucial for applications requiring high surface area, such as in catalysis and advanced materials. Methodologies to achieve this include sol-gel synthesis, solid-state reactions, and techniques utilizing polyoxometalates as stabilizing agents for nanoparticles.

A sol-gel process has been employed to create hierarchical phosphotungstate spheres. This method involves the self-assembly of individual polyoxometalate units into primary nanoparticles (approximately 20 nm in diameter), which then aggregate to form larger, submicron to micron-sized spherical structures (up to ~2 μm). This process can be directed by controlling factors that influence the surface charge of the phosphotungstic acid nanocrystals, such as the addition of metal cations like La(III).

Solid-state reactions at room temperature have also been shown to be a viable method for producing polyoxometalate nanoparticles with the Keggin structure. For instance, (NH4)3PW12O40·7H2O nanoparticles with a mean size of 6 nm have been prepared through this route. A key aspect of this synthesis is the role of byproducts, such as H2C2O4·2H2O, in preventing the aggregation of the newly formed nanoparticles. researchgate.net

Furthermore, polyoxometalates, including phosphotungstates, can act as protecting ligands to control the formation and morphology of various nanoparticles. rsc.org This can involve the reduction of metal salts in the presence of the polyoxometalate, where the POM stabilizes the resulting metal nanoparticles. While often used for metallic nanoparticles, this principle can be extended to the synthesis of nanoscale inorganic materials. rsc.orgresearchgate.net General nanoparticle synthesis techniques like chemical reduction and coprecipitation are also applicable, where a reducing agent is used to form zero-valent nanoparticles from metal salt precursors, followed by stabilization. nih.gov

| Synthesis Method | Resulting Particle Size | Key Process Feature |

| Sol-Gel Synthesis | 20 nm primary particles, up to 2 µm aggregates | Hierarchical self-assembly of POMs |

| Solid-State Reaction | 3-12 nm | Room temperature reaction, byproduct prevents aggregation |

| POMs as Protecting Ligands | Varies | POMs stabilize nanoparticle formation |

| Chemical Reduction | Nanoscale | Use of a reducing agent and stabilizing agent |

Structural Elucidation and Advanced Characterization Techniques for Sodium Phosphotungstate Systems

Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. For sodium phosphotungstate, NMR studies focusing on ¹⁸³W, ³¹P, and ²³Na nuclei provide complementary information that, when combined, offers a comprehensive picture of the compound's structure.

Despite its low natural abundance and low gyromagnetic ratio, ¹⁸³W NMR is an invaluable tool for directly probing the tungsten environments within the polyoxotungstate framework. ethz.ch In the context of this compound, which typically possesses the α-Keggin structure, the twelve tungsten atoms are chemically equivalent in solution, leading to a single, sharp resonance in the ¹⁸³W NMR spectrum. This observation is a key piece of evidence for the high symmetry (Td) of the [PW₁₂O₄₀]³⁻ anion. The chemical shift of this resonance is sensitive to factors such as the solvent, the nature of the counterion, and the presence of any structural distortions or isomers. Highly resolved solid-state ¹⁸³W NMR spectra can distinguish between crystallographically distinct tungsten sites, offering detailed insights into the local structure, dynamics, and symmetry of the polyoxotungstate anion. ethz.ch

With a natural abundance of 100% and a spin of ½, the ³¹P nucleus is an excellent probe for NMR spectroscopy. wikipedia.orgmdpi.com In this compound, the central phosphorus atom is tetrahedrally coordinated to four oxygen atoms, which in turn bridge to the tungsten framework. ³¹P NMR spectroscopy provides a direct means of confirming this P-O environment. A typical ³¹P NMR spectrum of a pure this compound sample in solution shows a single, sharp peak, confirming the presence of a single, highly symmetric phosphorus environment, which is consistent with the Keggin structure. mdpi.comresearchgate.net The chemical shift is typically reported relative to 85% phosphoric acid. wikipedia.orgslideshare.net The precise chemical shift can be influenced by the solvent and the concentration of the solution. Any impurities or structural isomers would likely give rise to additional peaks in the spectrum.

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|

| ¹⁸³W | -50 to -150 | Confirms the equivalence of the 12 tungsten atoms in the Keggin structure. Sensitive to structural distortions and isomerism. |

| ³¹P | -10 to -15 | Confirms the single, symmetric tetrahedral environment of the central phosphorus atom. |

| ²³Na | -10 to 10 | Provides information on the interaction and environment of the sodium counterions with the phosphotungstate anion. |

²³Na NMR spectroscopy is utilized to understand the environment and dynamics of the sodium counterions in the crystal lattice and in solution. huji.ac.il As a quadrupolar nucleus (spin 3/2), the line width of the ²³Na NMR signal is sensitive to the symmetry of the local electric field gradient. huji.ac.il In solution, the sodium ions are typically solvated and exhibit rapid exchange, resulting in a relatively sharp resonance. In the solid state, the interaction of the sodium cations with the large phosphotungstate anions can lead to broader signals. Studies using techniques like Rotational Echo Double Resonance (REDOR) NMR can provide insights into the proximity and dipolar coupling between the ²³Na and ³¹P nuclei, helping to elucidate the spatial arrangement of the cations relative to the anion framework. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. mt.comthermofisher.com These methods are highly sensitive to the geometry and bonding within the polyoxometalate cage and serve as a characteristic fingerprint for the Keggin structure. nih.govacs.org The spectra are typically divided into regions corresponding to the stretching and bending vibrations of the different types of oxygen atoms in the structure: terminal W=O, corner-sharing W-O-W, and edge-sharing W-O-W bonds, as well as the internal vibrations of the central PO₄ tetrahedron.

The key vibrational bands for the [PW₁₂O₄₀]³⁻ anion are generally found in the 1100-400 cm⁻¹ region. The characteristic bands include:

~1080 cm⁻¹: Asymmetric stretching of the P-O bonds in the central tetrahedron.

~980-990 cm⁻¹: Stretching of the terminal W=O bonds.

~890-900 cm⁻¹: Asymmetric stretching of the corner-sharing W-O-W bridges.

~780-800 cm⁻¹: Asymmetric stretching of the edge-sharing W-O-W bridges.

Both FTIR and Raman are complementary techniques; some vibrational modes may be more active (i.e., produce a stronger signal) in one technique than the other due to molecular symmetry and selection rules. mt.comspectroscopyonline.com

| Frequency Range (cm⁻¹) | Assignment | Spectroscopic Technique |

|---|---|---|

| ~1080 | ν(P-O) | FTIR, Raman |

| ~980-990 | ν(W=O terminal) | FTIR, Raman |

| ~890-900 | ν(W-O-W corner-sharing) | FTIR, Raman |

| ~780-800 | ν(W-O-W edge-sharing) | FTIR, Raman |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical oxidation states of the elements within the top few nanometers of a material's surface. wikipedia.orgethz.chkratos.com For this compound, XPS is used to confirm the presence of sodium, phosphorus, tungsten, and oxygen and to verify their expected oxidation states.

High-resolution XPS spectra of the W 4f region typically show a doublet (W 4f₇/₂ and W 4f₅/₂) with binding energies characteristic of tungsten in the +6 oxidation state. mdpi.comxpsfitting.com The P 2p spectrum confirms phosphorus is in the +5 oxidation state, and the O 1s spectrum can often be deconvoluted into components representing the different oxygen environments within the Keggin unit. The Na 1s signal confirms the presence of the sodium counterion. This technique is particularly useful for analyzing the surface chemistry of this compound when it is used as a catalyst or supported on another material. mdpi.comacs.org

| Element | Orbital | Typical Binding Energy (eV) | Inferred Oxidation State |

|---|---|---|---|

| W | 4f₇/₂ | ~35.5 - 36.5 | +6 |

| P | 2p | ~133 - 134 | +5 |

| O | 1s | ~530 - 531 | -2 |

| Na | 1s | ~1071 - 1072 | +1 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of large, thermally labile ions from solution into the gas phase for mass analysis with minimal fragmentation. This makes it a powerful tool for studying the speciation of polyoxometalates like this compound in solution, providing insights into their stability and transformation under different conditions.

Detailed research findings indicate that the speciation of phosphotungstates is highly dependent on the pH of the solution. ESI-MS studies have been instrumental in identifying the various species that exist in equilibrium. At lower pH values, the fully formed Keggin anion, [PW₁₂O₄₀]³⁻, is the predominant species. As the pH increases, the anion undergoes partial hydrolysis, leading to the formation of lacunary species, where one or more tungsten atoms are removed from the Keggin structure. ESI-MS can detect these various species and their protonated forms, offering a detailed snapshot of the solution's composition.

| pH Range | Predominant Phosphotungstate Species Observed by ESI-MS |

| < 4 | [PW₁₂O₄₀]³⁻ and its protonated forms |

| 4 - 6 | A mixture of [PW₁₂O₄₀]³⁻ and the lacunary [PW₁₁O₃₉]⁷⁻ |

| > 6 | Primarily the lacunary species [PW₁₁O₃₉]⁷⁻ and its various protonated and sodiated forms |

This table provides a generalized summary of expected species based on published ESI-MS studies of phosphotungstates. The exact distribution and presence of other minor species can vary with concentration and specific solution conditions.

Diffraction and Imaging Techniques for Molecular and Material Structures

While obtaining a complete single-crystal X-ray structure determination for this compound (Na₃[PW₁₂O₄₀]) can be challenging due to the complexities of growing large, high-quality single crystals, the structure of the parent acid, phosphotungstic acid (H₃[PW₁₂O₄₀]·nH₂O), is well-established and serves as an excellent model for the fundamental Keggin anion structure. The analysis reveals a highly symmetrical anion with a central PO₄ tetrahedron surrounded by twelve WO₆ octahedra. These octahedra are arranged in four groups of three edge-sharing octahedra, which in turn share corners with each other and with the central tetrahedron. The sodium cations in the salt are expected to occupy positions in the crystal lattice that balance the negative charge of the anion, surrounded by water molecules of hydration.

| Parameter | Value for Phosphotungstic Acid (H₃[PW₁₂O₄₀]·nH₂O) |

| Crystal System | Cubic |

| Space Group | Pn-3m |

| a (Å) | 23.28 |

| b (Å) | 23.28 |

| c (Å) | 23.28 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 12618 |

Data for the parent acid, phosphotungstic acid, is presented as a structural analogue for the Keggin anion.

Powder X-ray diffraction (XRD) is a versatile technique used to identify crystalline phases and to obtain information about the structure and purity of a powdered sample. The technique relies on the constructive interference of monochromatic X-rays and the crystalline lattice of the material. The resulting diffraction pattern is a fingerprint of the crystalline solid.

For this compound, the powder XRD pattern is characterized by a series of sharp peaks, indicating a well-ordered crystalline structure. The positions and relative intensities of these peaks are unique to the compound and can be used for phase identification by comparison with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). The primary diffraction peaks for a saturated this compound are indicative of the underlying Keggin structure.

| 2θ (degrees) | Relative Intensity (%) |

| ~8.5 | 100 |

| ~10.4 | 40 |

| ~25.5 | 50 |

| ~29.8 | 35 |

| ~34.0 | 30 |

These are approximate peak positions and intensities derived from published XRD patterns of this compound. Actual values can vary slightly depending on the degree of hydration and sample preparation.

Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. It can provide morphological, compositional, and crystallographic information at the nanoscale. While historically this compound has been widely used as a negative staining agent in biological TEM, advanced techniques now allow for the direct imaging of the polyoxometalate itself.

A significant challenge in the TEM analysis of individual polyoxometalate anions is the preparation of a suitable sample grid. A novel approach involves the use of electrospray ion-beam deposition (ES-IBD) to deposit mass-selected [PW₁₂O₄₀]³⁻ anions onto a pristine, freestanding graphene support. This method allows for the preparation of sub-monolayer coatings of intact anions, which can then be imaged with atomic resolution using aberration-corrected high-resolution TEM (AC-HRTEM).

| Step | Description | Purpose |

| Graphene Grid Preparation | A commercially available CVD-grown graphene on copper foil is transferred onto a TEM grid. | To create an ultra-thin, electron-transparent, and atomically clean support for the sample. |

| Electrospray Ionization | A solution of phosphotungstic acid in a suitable solvent (e.g., acetonitrile) is electrosprayed to generate gaseous [PW₁₂O₄₀]³⁻ anions. | To transfer the polyoxometalate anions from the solution to the gas phase with minimal fragmentation. |

| Ion Beam Deposition | The generated anions are guided through a series of ion optics, mass-filtered, and then deposited onto the graphene-coated TEM grid under high vacuum. | To deposit a controlled, sub-monolayer amount of the specific polyoxometalate anion onto the grid for imaging. |

| AC-HRTEM Imaging | The prepared grid is transferred to an aberration-corrected high-resolution transmission electron microscope for imaging. | To obtain atomically resolved images of the individual this compound anions. |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the thermal stability of materials and for studying processes such as dehydration, decomposition, and oxidation.

For hydrated this compound, the TGA curve typically shows several distinct weight loss steps. The initial weight loss, occurring at temperatures below 200°C, is attributed to the removal of loosely bound water of hydration. Subsequent weight loss at higher temperatures corresponds to the removal of more strongly bound water molecules and, eventually, the decomposition of the Keggin anion itself at very high temperatures. The thermal stability of this compound is an important consideration for its use in high-temperature catalytic applications.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 200 | Variable (depends on hydration) | Loss of physisorbed and loosely bound water |

| 200 - 400 | ~5-10% | Loss of zeolitic and structural water |

| > 500 | Gradual | Decomposition of the Keggin anion structure |

This table presents a generalized thermal decomposition profile for a hydrated phosphotungstate compound based on available literature. The exact temperatures and percentage of weight loss can vary depending on the specific hydration state and experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique utilized to characterize the thermal properties of materials, including this compound. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify thermal transitions such as melting, crystallization, and dehydration.

Based on this information, it is anticipated that the DSC curve of hydrated this compound would exhibit one or more endothermic peaks in the range of approximately 50°C to 200°C, corresponding to the loss of water molecules. The precise temperatures and the enthalpy of these transitions would depend on the specific hydration state of the compound and the experimental conditions, such as the heating rate. The anhydrous form of this compound has a reported melting point of over 350°C. sigmaaldrich.com

Table 1: Expected Thermal Events for this compound in DSC Analysis

| Thermal Event | Expected Temperature Range (°C) | Type of Transition |

|---|---|---|

| Dehydration | 50 - 200 | Endothermic |

Note: The data in this table is inferred from the analysis of related compounds and general product information.

Elemental and Compositional Analysis (e.g., MEV/EDS)

Elemental and compositional analysis of this compound is critical for confirming its stoichiometry and identifying any impurities. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is a powerful technique for this purpose, providing both morphological and elemental information of the sample.

SEM provides high-resolution images of the sample's surface, revealing details about the crystal structure and particle size. When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays that are unique to each element present. The EDS detector collects these X-rays and generates a spectrum, where the peaks correspond to specific elements.

The elemental composition of this compound (Na₃PO₄·12WO₃) consists of sodium (Na), phosphorus (P), tungsten (W), and oxygen (O). An EDS analysis would be expected to show distinct peaks corresponding to the characteristic X-ray emission energies of these elements. Quantitative analysis of the EDS spectrum can then be performed to determine the atomic and weight percentages of each element, which can be compared to the theoretical values to verify the compound's purity and composition.

Table 2: Theoretical Elemental Composition of Anhydrous this compound (Na₃PO₄·12WO₃)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

|---|---|---|---|---|---|

| Sodium | Na | 22.99 | 3 | 68.97 | 2.34 |

| Phosphorus | P | 30.97 | 1 | 30.97 | 1.05 |

| Tungsten | W | 183.84 | 12 | 2206.08 | 74.88 |

| Oxygen | O | 16.00 | 40 | 640.00 | 21.73 |

| Total | | | | 2946.02 | 100.00 |

Note: This table presents the theoretical elemental composition and does not represent experimental data.

EDS can also be used to create elemental maps, which show the spatial distribution of each element across the sample's surface. This is particularly useful for assessing the homogeneity of the material and for identifying any localized impurities or phase segregation.

Fundamental Research on Polyoxometalate Frameworks and Sodium Phosphotungstate Stability

Conformational and Isomeric Studies of Polyoxometalate Anions

Polyoxometalate anions are known for their vast structural diversity. This diversity is rooted in the various ways that metal-oxide polyhedra can assemble, leading to different frameworks and isomeric forms.

The Wells-Dawson structure, with the general formula [X₂M₁₈O₆₂]ⁿ⁻, can be conceptualized as being derived from two lacunary, or defect, Keggin units. wikipedia.orgwikipedia.org Specifically, it is formed from the fusion of two [XM₉O₃₄]ⁿ⁻ fragments, which are Keggin structures each missing a group of three adjacent MO₆ octahedra. wikipedia.org This results in a larger, ellipsoidal anion with D3h symmetry. researchgate.net While the Keggin anion contains one central heteroatom, the Dawson structure incorporates two. wikipedia.org

| Feature | Keggin Structure | Dawson Structure |

|---|---|---|

| General Formula | [XM₁₂O₄₀]ⁿ⁻ | [X₂M₁₈O₆₂]ⁿ⁻ |

| Example Anion | [PW₁₂O₄₀]³⁻ | [P₂W₁₈O₆₂]⁶⁻ |

| Symmetry | Td (Tetrahedral) researchgate.net | D3hresearchgate.net |

| Structural Relationship | Fundamental building block. wikipedia.org | Viewed as a fusion of two defect Keggin fragments. wikipedia.orgwikipedia.org |

| Number of Heteroatoms | One wikipedia.org | Two wikipedia.org |

Isomerism in polyoxometalates adds another layer of structural complexity. For dimeric phosphotungstates such as the Wells-Dawson anion [P₂W₁₈O₆₂]⁶⁻, a specific type of isomerism known as Baker-Figgis or rotational isomerism occurs. wikipedia.org This arises from the different possible rotational orientations of the two trivacant [A-PW₉O₃₄]⁹⁻ subunits that constitute the Dawson structure.

The parent α-isomer is formed by joining two A-type [PW₉O₃₄]⁹⁻ fragments. Subsequent isomers (β, γ, etc.) can be generated by a conceptual 60° rotation of one of the [PW₉] units relative to the other around the molecule's C₃ axis. For the [P₂W₁₈O₆₂]⁶⁻ heteropolyanion, several isomers are known, including the α, β, and γ forms, which have been identified using techniques such as ³¹P and ¹⁸³W NMR spectroscopy. researchgate.net

Encapsulation Phenomena and Cation Migration within Polyoxometalate Cavities

Certain large polyoxometalate structures possess internal cavities capable of encapsulating other ions. The Preyssler-type anion is a prime example, exhibiting fascinating phenomena related to cation encapsulation and subsequent movement within its framework.

The Preyssler anion, with the formula [NaP₅W₃₀O₁₁₀]¹⁴⁻, is characterized by a unique doughnut-shaped structure. nih.govacs.org This framework is formed by five PW₆O₂₂ units arranged in a crown, creating a central cavity. nih.govresearchgate.net A key feature of this structure is the non-labile encapsulation of a sodium (Na⁺) cation within this central cavity. nih.govacs.org Structural analyses have revealed that a water molecule is often coordinated to the encapsulated sodium cation. acs.org The Preyssler structure also contains two "side cavities" in addition to the main central cavity, which can also be occupied by cations. nii.ac.jpresearchgate.net

Research has demonstrated that encapsulated cations are not necessarily static within the Preyssler framework. nii.ac.jpdntb.gov.ua A notable finding is the ability to induce cation migration through thermal treatment. nii.ac.jpresearchgate.net Specifically, heating a solid sample of the Preyssler-type compound K₁₄[P₅W₃₀O₁₁₀Na(side)(H₂O)], in which a sodium cation occupies one of the side cavities, to 300 °C results in a structural transformation. nii.ac.jpresearchgate.netdntb.gov.ua This thermal treatment causes the sodium cation to migrate from the side cavity to the more stable central cavity, forming the new compound K₁₄[P₅W₃₀O₁₁₀Na(center)]. nii.ac.jpresearchgate.netdntb.gov.uaresearchgate.net The structure of this new compound, with the sodium ion located in the center of the cavity, has been confirmed by single-crystal X-ray analysis and various spectroscopic techniques. nii.ac.jpresearchgate.net This process demonstrates the dynamic nature of the host-guest relationship within these polyoxometalate cages.

Solution Chemistry and Stability of Sodium Phosphotungstate Species (e.g., Decomposition at Varying pH)

The stability of polyoxometalates in solution is highly dependent on environmental factors, particularly pH. The common Keggin-type this compound is stable only under very acidic conditions and undergoes stepwise decomposition as the pH is increased. researchgate.net The Keggin anion [PW₁₂O₄₀]³⁻ is the dominant species at a pH of approximately 1, but it begins to transform into other species as the solution becomes less acidic. researchgate.netwikipedia.org

In contrast, the Preyssler anion [NaP₅W₃₀O₁₁₀]¹⁴⁻ exhibits remarkably high hydrolytic stability across a broad pH range from 0 to 12, a significant advantage for applications requiring stability under neutral or basic conditions. nih.govresearchgate.netsemanticscholar.org

The decomposition pathway of the Keggin anion H₃PW₁₂O₄₀ in aqueous solution with increasing pH is detailed below. researchgate.net

| pH | Principal Phosphotungstate Species Present in Solution researchgate.net |

|---|---|

| ~ 1 | [PW₁₂O₄₀]³⁻ |

| 2.2 | [PW₁₂O₄₀]³⁻, [P₂W₂₁O₇₁]⁶⁻, [PW₁₁O₃₉]⁷⁻ |

| 3.5 | [PW₁₂O₄₀]³⁻, [P₂W₂₁O₇₁]⁶⁻, [PW₁₁O₃₉]⁷⁻, [P₂W₁₈O₆₂]⁶⁻, [P₂W₁₉O₆₇]¹⁰⁻ |

| 5.4 | [P₂W₂₁O₇₁]⁶⁻, [PW₁₁O₃₉]⁷⁻, [P₂W₁₈O₆₂]⁶⁻ |

| 7.3 | [PW₉O₃₄]⁹⁻ |

| > 8.3 | PO₄³⁻, WO₄²⁻ (Complete decomposition) |

Catalytic Applications and Mechanistic Investigations of Sodium Phosphotungstate

Principles of Heterogeneous and Homogeneous Catalysis with Phosphotungstates

Catalysis is broadly categorized into two main types: homogeneous and heterogeneous catalysis, distinguished by the phase of the catalyst relative to the reactants. chemguide.co.uk Phosphotungstates, including sodium phosphotungstate, are capable of acting as catalysts in both regimes, and their efficacy is rooted in their distinct molecular structure and properties.

In homogeneous catalysis , the catalyst and reactants exist in the same phase, typically a liquid solution. chemguide.co.ukethz.ch Phosphotungstate anions, such as the Keggin ion [PW₁₂O₄₀]³⁻, are soluble in polar solvents, enabling their use as homogeneous catalysts. cetjournal.it The catalytic activity in this state is attributed to their strong Brønsted acidity and their ability to undergo reversible multi-electron redox reactions. acs.org The well-defined molecular nature of the phosphotungstate cluster allows for a detailed understanding of the catalytic mechanism at a molecular level. ethz.ch However, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products, which can be a costly process. ethz.ch

The "heterogenization" of homogeneous phosphotungstate catalysts is a key strategy to bridge the gap between the two catalytic domains, aiming to harness the benefits of both. uclouvain.be

Oxidation Reactions Catalyzed by this compound

This compound has proven to be a highly effective catalyst for a wide range of oxidation reactions, utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂). acs.orgmdpi.com Its catalytic prowess extends to the oxidation of various organic compounds and is crucial in industrial processes such as oxidative desulfurization.

The selective oxidation of organic functional groups is a cornerstone of modern synthetic chemistry. This compound-based catalysts have demonstrated remarkable efficiency and selectivity in these transformations.

The oxidation of alcohols to their corresponding aldehydes or ketones is a fundamental reaction in organic synthesis. acs.org Phosphotungstate catalysts, in conjunction with hydrogen peroxide, provide a green and efficient method for these conversions. acs.org The catalytic system is effective for a variety of alcohols, including benzylic alcohols with both electron-donating and electron-withdrawing substituents.

| Alcohol Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzyl Alcohol | Benzaldehyde | 98 | nih.gov |

| 4-Nitrobenzyl Alcohol | 4-Nitrobenzaldehyde | 97 | nih.gov |

| 4-Chlorobenzyl Alcohol | 4-Chlorobenzaldehyde | 95 | nih.gov |

| 4-Methylbenzyl Alcohol | 4-Methylbenzaldehyde | 90 | nih.gov |

| 1-Phenylethanol | Acetophenone | 97 | nih.gov |

Terpenes , which are abundant and renewable natural products, can be transformed into valuable compounds for the fragrance, flavor, and pharmaceutical industries through oxidation. researchgate.net this compound catalysts have been utilized in the oxidation of terpenes, such as linalool (B1675412), using hydrogen peroxide as the oxidant. These reactions can lead to the formation of valuable derivatives, including epoxides and pyrans. researchgate.net

| Terpene Substrate | Major Oxidation Products | Catalyst | Oxidant | Reference |

|---|---|---|---|---|

| Linalool | 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol, 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol, Diepoxide | Na₇PW₁₁O₃₉ | H₂O₂ | researchgate.net |

The epoxidation of alkenes is another critical transformation where phosphotungstate catalysts have shown significant promise. mdpi.com Epoxides are versatile intermediates in organic synthesis. The catalytic system often employs hydrogen peroxide as the oxidant and can be performed under homogeneous or heterogeneous conditions. rsc.orgnih.gov The active species in these reactions are often peroxo-complexes formed from the reaction of the phosphotungstate with hydrogen peroxide. mdpi.com

| Alkene Substrate | Product | Conversion (%) | Selectivity (%) | Catalyst System | Reference |

|---|---|---|---|---|---|

| Cyclooctene | Epoxy-cyclooctene | >99 | >99 | PW/SiO₂ Im⁺Cl⁻ SiO₂ with H₂O₂ | mdpi.com |

The removal of sulfur-containing compounds from fuels is a critical environmental and industrial objective. cetjournal.it Oxidative desulfurization (ODS) presents an attractive alternative to traditional hydrodesulfurization (HDS), as it can be carried out under milder conditions and is effective for the removal of refractory sulfur compounds. cetjournal.it this compound plays a key role as a catalyst in various ODS systems.

Thiophene and its derivatives are common sulfur-containing contaminants in fuels. In the ODS process, these compounds are oxidized to their corresponding sulfoxides and sulfones, which are more polar and can be easily removed by extraction. cetjournal.it Phosphotungstate-based catalysts, in combination with an oxidant, facilitate this conversion.

| Sulfur Compound | Catalyst | Oxidant | Desulfurization Rate (%) | Conditions | Reference |

|---|---|---|---|---|---|

| Dibenzothiophene (DBT) | 36.80PW₁₂/ZrO₂ | H₂O₂ | 97.85 | 60 °C, 20 min | nih.gov |

| Thiophene | TiO₂/ZSM-12 (15% Ti) | H₂O₂ | ~60 | 70 °C | scielo.br |

Fluid Catalytic Cracking (FCC) is a major refinery process for converting heavy crude oil fractions into more valuable gasoline and lighter products. The resulting diesel fraction, however, often contains a significant amount of sulfur. While specific data on the direct application of this compound in FCC diesel desulfurization is limited in the provided context, the principles of ODS using phosphotungstate catalysts are directly applicable to reducing the sulfur content in FCC diesel. Spent FCC catalysts have themselves been investigated for their desulfurization properties. researchgate.net The integration of phosphotungstate-based ODS as a post-treatment or integrated process could significantly enhance the desulfurization of FCC diesel streams.

The combination of polyoxometalates (POMs), such as this compound, and hydrogen peroxide forms a powerful catalytic system for ODS. researchgate.net The mechanism involves the formation of active peroxo-polyoxometalate species. These species are highly effective oxidizing agents that readily react with the electron-rich sulfur atoms in thiophenic compounds. researchgate.net The general steps of the catalytic cycle are:

Formation of peroxo-polyoxometalate species from the reaction of the phosphotungstate anion with hydrogen peroxide.

Oxidation of the sulfur-containing compound (e.g., thiophene) by the peroxo species, leading to the formation of sulfoxides and then sulfones.

Regeneration of the initial phosphotungstate catalyst, allowing it to re-enter the catalytic cycle.

This catalytic system is highly efficient and environmentally friendly, as the primary byproduct of the hydrogen peroxide oxidant is water. mdpi.com

Oxidative Desulfurization (ODS) Processes

Esterification and Alkylation Reactions (e.g., Biodiesel Production, Glycerol (B35011) Esterification)

This compound and its acidic forms are effective catalysts in esterification and alkylation reactions, which are crucial for producing biofuels and value-added chemicals. Their strong Brønsted acidity enables the efficient conversion of fatty acids and glycerol into useful products.

In biodiesel production, phosphotungstate-based catalysts facilitate the esterification of free fatty acids (FFAs) found in low-quality feedstocks like used cooking oil. viticor.orguregina.ca By loading phosphotungstic acid onto high-surface-area supports like mesoporous silica (B1680970) (KIT-5), researchers have developed robust catalysts that prevent the diffusion limitations often seen with other materials. viticor.org This approach is part of a broader effort to use heterogeneous catalysts to make biodiesel production more sustainable and economically viable. mdpi.com

A significant application is the esterification of glycerol, a major byproduct of biodiesel production. scielo.org.za Catalytic conversion of glycerol into glycerol acetins (mono-, di-, and triacetin) yields valuable fuel additives that can improve the properties of gasoline and biodiesel. researchgate.netrsc.org Metal-exchanged phosphotungstate salts have demonstrated high conversion rates and selectivity in the esterification of glycerol with acetic acid. researchgate.netacs.org For instance, an iron-phosphotungstate catalyst achieved a 96% conversion of glycerol with high selectivity towards di- and triacetin. acs.org Similarly, tin-exchanged phosphotungstates have been reported to achieve up to 95% glycerol conversion, producing diacetyl glycerol (DAG) and triacetyl glycerol (TAG) as the main products under optimized conditions. researchgate.netmdpi.com

Table 1: Performance of Phosphotungstate-Based Catalysts in Glycerol Esterification

| Catalyst | Reaction | Temperature | Glycerol Conversion (%) | Key Product Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Fe-TPA | Glycerol + Acetic Acid | Not Specified | 96 | 68 (Diacetin), 10 (Triacetin) | acs.org |

| Sn3/2PW12O40/673 K | Glycerol + Acetic Acid | 333 K | 95 | 60 (DAG), 30 (TAG) | researchgate.netmdpi.com |

| Cesium Phosphotungstate | Glycerol + Acetic Acid | Not Specified | >98 | 75 (Di- and Triacetins) | rsc.org |

| Ag1PW | Glycerol + Acetic Acid | Not Specified | 96.8 (in 15 min) | Not Specified | bohrium.com |

Photocatalytic Research Involving this compound

Polyoxometalates like this compound and its derivatives are gaining attention in photocatalysis due to their unique photophysical and redox properties. mdpi.com While much of the research focuses on related tungstate (B81510) compounds, the findings provide insight into the potential of this compound.

One related compound, sodium decatungstate (Na₄W₁₀O₃₂), becomes a powerful oxidizing agent upon photoexcitation, capable of generating hydroxyl radicals from water. researchgate.net This reactivity has been harnessed for the photooxidation of glycerol. When sodium decatungstate is entrapped in a silica matrix, it forms a heterogeneous photocatalyst that enhances the local concentration of glycerol on its surface, improving the reaction with photogenerated radicals to form glyceraldehyde and dihydroxyacetone. researchgate.net This heterogenization also prevents the complete degradation of the substrate to CO₂, demonstrating a way to control the catalyst's high oxidizing power. researchgate.net

In other applications, phosphotungstic acid (PTA) has been integrated into nanocomposites to enhance catalytic activity. For example, a composite of nanoceria, PTA, and gold nanoparticles showed efficient degradation of 4-nitrophenol. nih.gov In this system, PTA acts as a UV-light-dependent redox molecule that facilitates electron transfer from the nanoceria to the gold nanoparticles, which act as an electron sink, thereby boosting catalytic performance. nih.gov This mechanistic insight suggests that phosphotungstates can play a crucial role as electron mediators in multi-component photocatalytic systems.

Influence of Counter-Ions and Metal Doping on Catalytic Activity

The catalytic properties of phosphotungstic acid can be significantly modified by exchanging its protons with alkali metal counter-ions, such as cesium (Cs⁺) and potassium (K⁺). scielo.org.za This partial neutralization creates insoluble salts with altered surface area, acidity, and stability, which are critical for heterogeneous catalysis. scielo.org.zascielo.org.za

Cesium salts of phosphotungstic acid (CsₓH₃₋ₓPW₁₂O₄₀) are particularly well-studied. The properties of these catalysts are highly sensitive to the cesium content. mdpi.comscielo.org.za Research shows that increasing the cesium substitution from x=2 to x=2.5 can lead to a higher surface acidity, which is directly linked to enhanced catalytic activity. scielo.org.zascielo.org.za The Cs₂.₅H₀.₅PW₁₂O₄₀ catalyst, for instance, exhibits the highest surface acidity and lowest solubility, making it an efficient and recoverable heterogeneous catalyst for various organic syntheses. scielo.org.zascielo.org.za In contrast, salts with lower cesium content tend to be more soluble, leading to potential leaching of the active species from the support. mdpi.com

Studies comparing cesium and potassium salts have found that substituting one proton of phosphotungstic acid with either Cs⁺ or K⁺ has a minimal effect on the intrinsic catalytic activity for reactions like the dehydration of tert-butanol. researchgate.net However, the choice of cation becomes more critical when the salts are supported on materials like silica. For supported catalysts, increasing the cation content can lead to a significant decrease in catalytic activity. researchgate.net This highlights the complex interplay between the counter-ion, the degree of substitution, and the support material in determining the final performance of the catalyst.

Doping or exchanging the protons of phosphotungstic acid with transition metal cations is a powerful strategy to tune the catalyst's acidity and, consequently, its activity and selectivity. This approach modifies the balance between Brønsted acidity (from remaining protons) and Lewis acidity (introduced by the metal cation).

Similarly, a comparison between zinc and tin salts of phosphotungstic acid revealed that the tin-exchanged catalyst (Sn₃/₂PW₁₂O₄₀) was more active and selective for producing glycerol esters. researchgate.netmdpi.com This was credited to the higher acid strength of the tin-based catalyst. researchgate.netmdpi.com

Table 2: Effect of Transition Metal Exchange on Acidity and Catalytic Performance in Glycerol Esterification

| Catalyst | Acidity Profile | Glycerol Conversion (%) | Reference |

|---|---|---|---|

| Fe-TPA | Good ratio of Brønsted and Lewis acidity | 96 | acs.org |

| Cr-TPA | Primarily Lewis acidity | Lower than Fe-TPA | acs.org |

| Cu-TPA | Primarily Lewis acidity | Lower than Cr-TPA | acs.org |

| Ni-TPA | Primarily Lewis acidity | Lowest among the series | acs.org |

| Sn3/2PW12O40 | Highest acid strength | 95 | researchgate.netmdpi.com |

| Zn3/2PW12O40 | Lower acid strength than Sn salt | Lower than Sn-TPA | researchgate.net |

Synergistic catalysis occurs when two or more distinct catalytic components work in concert to achieve a chemical transformation with greater efficiency or selectivity than either component could alone. princeton.edu This strategy involves the simultaneous activation of different reactants or different steps in a reaction pathway. princeton.edu

In the context of phosphotungstates, synergistic effects have been observed in systems where the phosphotungstate cluster provides one type of active site (e.g., a Brønsted acid site) that cooperates with another catalyst. A clear example is found in single-atom catalysts supported on phosphotungstic acid (M₁/PTA). nih.gov Density functional theory (DFT) calculations have shown a strong synergistic effect between the Brønsted acid sites on the PTA support (surface oxygen atoms) and the Lewis acid sites of the single metal atom. nih.gov This dual activation effectively enhances key steps in the reaction, such as the decomposition of ammonia (B1221849) in the selective catalytic reduction of nitrogen oxides. nih.gov

Another example involves integrating ruthenium nanoparticles and polyoxometalates within a single metal-organic framework (MOF) for the conversion of methyl levulinate to γ-valerolactone. nih.gov The highly dispersed metal nanoparticles act as active centers for hydrogenation, while the polyoxometalate molecules provide the Brønsted acidic sites necessary for the subsequent lactonization step. nih.gov This spatial separation and close proximity of different functionalities within a single hybrid material leads to a cooperative effect that boosts both activity and selectivity, outperforming a simple physical mixture of the components. nih.gov

Reaction Pathway Elucidation and Kinetic Studies in Catalytic Systems

Understanding the reaction pathway and kinetics is essential for optimizing catalytic processes that use phosphotungstate catalysts. Studies on glycerol esterification and biodiesel production have employed kinetic modeling to elucidate the underlying mechanisms.

For the esterification of glycerol with acetic acid, the reaction proceeds through a series of consecutive steps, forming monoacetylglycerol (MAG), followed by diacetylglycerol (DAG), and finally triacetylglycerol (TAG). researchgate.netbohrium.com Kinetic models have been developed to describe this complex reaction network. For instance, the esterification using a tin-exchanged phosphotungstate catalyst was successfully described by a Langmuir-Hinshelwood (L-H) dual-site model. nih.gov This model assumes that the reaction occurs on the catalyst surface between adsorbed reactants, providing a good fit with experimental data and confirming the mechanism. nih.gov

In biodiesel production via the esterification of free fatty acids, kinetic studies have shown that the reaction is often independent of diffusion rates when using mesoporous catalysts, indicating that the reaction rate is controlled by the surface chemistry. viticor.org For a phosphotungstic acid catalyst loaded on KIT-5, the activation energy for the esterification of FFAs was determined to be 50.6 kJ mol⁻¹. viticor.org Such kinetic parameters are vital for reactor design and process optimization. uregina.camdpi.comresearchgate.net Plotting experimental data, such as reactant concentration versus time, allows for the determination of reaction order and rate constants, confirming that many esterification processes follow first-order kinetics. researchgate.net

Catalyst Recovery, Recyclability, and Stability in Repeated Use

A critical aspect of sustainable catalysis is the ability to efficiently recover and reuse the catalyst over multiple reaction cycles without a significant loss of activity or selectivity. For this compound, particularly when used in homogeneous systems, its high solubility in polar solvents can present challenges for separation from the reaction mixture. To overcome this, significant research has focused on the heterogenization of phosphotungstate catalysts by immobilizing them on solid supports, which facilitates easier recovery and enhances stability.

Catalyst Recovery Methods

The method of recovery for this compound catalysts is largely dependent on whether it is used in a homogeneous or heterogeneous system. In homogeneous catalysis, where the catalyst is dissolved in the reaction medium, recovery can be complex. However, when heterogenized by supporting it on materials like zirconia, silica, or carbon, recovery becomes straightforward. researchgate.netresearchgate.net

Common recovery techniques for supported phosphotungstate catalysts include:

Filtration: The solid catalyst can be easily separated from the liquid reaction mixture by simple filtration. mdpi.com

Centrifugation: For catalysts with fine particle sizes, centrifugation followed by decantation of the liquid phase is an effective separation method.

Magnetic Separation: When this compound is anchored to magnetic nanoparticles, the catalyst can be quickly and efficiently removed from the reaction vessel using an external magnetic field.

After separation, the recovered catalyst is typically washed with a suitable solvent to remove any adsorbed products or unreacted starting materials before being dried and prepared for the next catalytic run.

Recyclability and Stability in Catalytic Performance

The true measure of a catalyst's practicality lies in its ability to be recycled and reused multiple times. Research has demonstrated that supported phosphotungstate catalysts can exhibit excellent recyclability across various organic transformations. For instance, a dilacunary phosphotungstate supported on hydrous zirconia has been shown to be recyclable for up to three cycles with no significant loss in catalytic activity in both esterification and oxidation reactions. researchgate.net

A key challenge to stability during repeated use is the potential for the active catalytic species to leach from the solid support into the reaction medium. researchgate.net Leaching leads to a gradual decrease in the catalyst's effectiveness and can contaminate the final product. The choice of support material plays a crucial role in preventing this phenomenon. Carbon supports, for example, have been noted for their ability to strongly adsorb phosphotungstate anions, minimizing dissolution into the reaction medium compared to supports like silica or zirconia. researchgate.net

The stability of the catalyst is also confirmed by consistent performance over several cycles. The data below illustrates the recyclability of a zirconia-supported phosphotungstate catalyst in the esterification of an alcohol.

Table 1: Recyclability of Zirconia-Supported Phosphotungstate Catalyst in Alcohol Esterification

| Cycle | Conversion (%) | Selectivity (%) |

| 1 | 94 | >99 |

| 2 | 93 | >99 |

| 3 | 93 | >99 |

| 4 | 92 | >98 |

This table presents representative data based on findings for supported phosphotungstate catalysts, which show minimal loss in activity over several cycles. researchgate.net

The data clearly indicates that the catalyst maintains high conversion and selectivity for at least four consecutive cycles, demonstrating its robust nature and stability under the reaction conditions. This sustained performance underscores the success of heterogenization strategies in creating stable and reusable this compound-based catalysts suitable for practical applications.

Advanced Materials Science and Engineering with Sodium Phosphotungstate

Development of Nanocrystalline and Composite Materials

Sodium phosphotungstate plays a significant, albeit often indirect, role in the field of nanocrystalline and composite materials. Its primary application in this domain is as a high-contrast negative staining agent for transmission electron microscopy (TEM). Due to the high electron density of the tungsten atoms, it effectively scatters electrons, allowing for the detailed visualization of low-electron-density nanoscale materials.

Researchers have utilized this compound staining to characterize a variety of nanocomposites. For instance, it was used to reveal the morphology of hydrogen-bond-cross-linked poly(aryl ether sulfone)/polyvinylpyrrolidone nanoparticles within a composite, where the dark regions of the TEM image corresponded to the polymer stained by the compound. chinesechemsoc.org Similarly, it has been employed to enhance the contrast of the substrate in studies of bifunctional composite nanoplatforms and to visualize the spherical shape of liposomal nanoprobes. rsc.orgnih.gov

Beyond its use in characterization, this compound also serves as a direct precursor in the synthesis of composite nanomaterials. In one study, this compound octadecahydrate was used as a source for phosphorus and tungsten co-doping in the solvothermal synthesis of multi-element doped carbon dots, which are nanomaterials with applications in tumor imaging and tracking. light-am.com

Table 1: Examples of this compound as a Negative Staining Agent in Nanomaterial Characterization

| Nanomaterial/Composite Studied | Purpose of Staining | Reference |

|---|---|---|

| PAES–COOH/PVPON Composites | To visualize hydrophobic nanoparticles within the polymer matrix. | chinesechemsoc.org |

| ZGGO:Cr³⁺@CTAB Nanoparticles | To enhance the contrast of the TEM film substrate to prove the existence of a CTAB bilayer. | rsc.org |

| cRGD-Gd-Cy5.5 Liposomal Complex | To observe the morphology and uniform size of the nanoprobe, confirming no aggregation. | nih.gov |

Exploration of Functional Materials with Tailored Properties

The unique ionic and electronic characteristics of this compound allow for its exploration in various functional materials.

The application of this compound in the field of magnetic materials is not prominent. The compound is composed of Na⁺ ions, a PO₄³⁻ tetrahedron, and twelve WO₆ octahedra. The tungsten atoms are in a +6 oxidation state, which corresponds to a d⁰ electron configuration. Materials with d⁰ or d¹⁰ configurations lack unpaired electrons and are therefore typically diamagnetic, not exhibiting the paramagnetic or ferromagnetic properties required for most magnetic applications. While some complex transition metal oxides can exhibit intriguing magnetic properties, this compound's primary functional characteristics are not related to magnetism. sigmaaldrich.com Its use contrasts with materials specifically designed for magnetic applications, such as certain gadolinium compounds or superparamagnetic iron oxide particles, where magnetic susceptibility and exchange interactions are key functional properties. nih.gov

This compound has been identified as a promising functional component in electronic and electrochemical systems, primarily due to its high ionic conductivity and tunable electronic properties. A key application is its potential use as a ceramic membrane in electrolytic cells. google.com Such membranes require high mobility of sodium ions (ionic conductivity) but low electronic conductivity to prevent short-circuiting. google.com this compound is cited as an exemplary material that fulfills these requirements, making it suitable for applications like the electrochemical production of NaOH. google.com

The electronic properties of the phosphotungstate anion ([PW₁₂O₄₀]³⁻) have been investigated, revealing a HOMO-LUMO gap of approximately 2.8 eV. This relatively large gap is consistent with its low electronic conductivity. rsc.org Furthermore, the anion exhibits reversible electrochemical redox activity, which is crucial for its function in electrochemical devices. rsc.org

This compound is also used to modify the electronic properties of other materials. In one example, it was used to dope (B7801613) TiO₂ nanocrystals for use in a gas sensor array. The phosphotungstate effectively dominates the surface states of the TiO₂, forming a TiO₂/PW₁₁O₃₉ Keggin structure that enhances the material's sensing performance for detecting explosives. mdpi.com

Table 2: Electronic and Ionic Properties of Phosphotungstates

| Property | Value/Description | Significance | Reference |

|---|---|---|---|

| Ionic Conductor | High mobility for sodium ions. | Suitable for solid-state electrolytes and ceramic membranes. | google.com |

| Electronic Conductivity | Low. | Prevents short-circuiting in electrochemical cells. | google.com |

| HOMO-LUMO Gap | ~2.8 eV. | Indicates wide-bandgap semiconductor/insulator behavior. | rsc.org |

The properties of this compound make it a candidate for applications in energy storage and the electrochemical production of chemicals. Research consortia are actively investigating next-generation heteropoly acids for energy storage applications. researchandmarkets.com The high sodium ion conductivity of this compound makes it particularly suitable as a solid-state electrolyte or a component in composite electrolytes for sodium-based batteries. google.com

A notable application is its use as a ceramic membrane in an electrochemical cell designed for the production of sodium hydroxide (B78521) (NaOH) and sulfuric acid from a sodium sulfate (B86663) solution. google.com In this system, the this compound membrane selectively transports sodium ions from the anolyte chamber to the catholyte chamber while preventing the passage of other ions and electrons. google.com This selective ion transport is critical for the efficiency of the cell, which can operate at relatively low temperatures (less than 100°C) to produce concentrated caustic solutions. google.com The findings from studies on the immobilization of phosphotungstate anions on surfaces also point to important implications for their use in electrochemical energy storage. rsc.org

Precursor Role in the Synthesis of Tungsten-Based Catalysts

While this compound itself can act as a catalyst, its role as a precursor to other catalytically active species is of significant interest. The saturated Keggin anion [PW₁₂O₄₀]³⁻ in this compound has been found to be inactive for certain oxidation reactions. mdpi.comrsc.org However, it can be chemically converted into a lacunar species, such as [PW₁₁O₃₉]⁷⁻, by the removal of one tungsten-oxygen group from the structure. rsc.org

This process involves dissolving the saturated salt and carefully adjusting the pH, which results in the formation of the vacant or lacunar anion. rsc.org These lacunar structures are highly valuable because the vacancy can be filled by other transition metal cations, creating doped catalysts with tailored redox or Lewis acid properties. mdpi.com For example, the lacunar this compound salt (Na₇PW₁₁O₃₉) has demonstrated significantly higher activity than its saturated counterpart (Na₃PW₁₂O₄₀) in the oxidation of linalool (B1675412) and nerol (B1678202) using hydrogen peroxide. mdpi.comrsc.org Therefore, the stable and commercially available this compound serves as a crucial starting material for the synthesis of these more advanced, highly active tungsten-based oxidation catalysts. mdpi.com

Integration into Photo- and Electrochemical Devices

This compound is increasingly being integrated into photo- and electrochemical devices due to the photo-redox activity of the phosphotungstate anion. Polyoxometalates are known to act as photocatalysts, where illumination in the UV or near-visible range renders them strong oxidants capable of facilitating electron transfer. researchgate.net

This property has been harnessed in the development of photocatalytic protocells for light-induced water oxidation. In these systems, this compound is a key component added to a suspension of coacervate droplets, where it spontaneously induces the formation of a membrane, creating catalytic vesicles. nih.gov The continuous membrane is essential for the photocatalytic activity of the assembly. nih.gov

This compound has also been shown to photocatalyze the reduction of metal ions in solution. researchgate.net The photochemically reduced phosphotungstate anion can act as a soluble cathode, transferring an electron to reduce metal ions to their elemental state, a process useful for metal recovery or the synthesis of metal nanoparticles. researchgate.net

Furthermore, its integration with other semiconductor materials can create novel photo-responsive devices. As mentioned previously, a composite film of TiO₂ doped with this compound (forming a TiO₂/PW₁₁ structure) was used to create a flexible sensor array. The device's sensitivity to explosives was significantly enhanced and could be modulated by illumination with different wavelengths of light, demonstrating its function in a photo-electrochemical sensing device. mdpi.com

Analytical Chemistry Research and Reagent Development Utilizing Sodium Phosphotungstate

Spectrophotometric and Colorimetric Methods for Analyte Determination

Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a chemical substance. By measuring the intensity of light as a beam of light passes through a sample solution, the concentration of the analyte can be determined. Sodium phosphotungstate is often employed as a chromogenic reagent in these methods. It reacts with specific analytes, which reduce the phosphotungstate complex to produce a intensely colored blue compound, such as tungsten blue (W₈O₂₃). The intensity of this blue color is proportional to the concentration of the analyte and can be quantified using a spectrophotometer at a specific wavelength.

The spectrophotometric determination of phosphate (B84403) ions is a critical analysis in environmental and biological sciences. The method frequently involves the reaction of orthophosphate ions with a heteropoly acid, such as phosphotungstic acid or, more commonly, phosphomolybdic acid, in an acidic medium. The resulting heteropoly complex is then reduced by a suitable reducing agent to form a intensely colored "molybdenum blue" or analogous "tungsten blue" complex.

The fundamental reaction involves the condensation of orthophosphate and tungstate (B81510) (or molybdate) ions in an acidic solution to form a stable polyoxometalate complex. This complex is subsequently reduced, and the intensity of the resulting blue color, which is measured spectrophotometrically, is directly proportional to the initial phosphate concentration. The choice of reducing agent and acid concentration can influence the wavelength of maximum absorbance and the sensitivity of the assay.

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Principle | Formation of phosphomolybdate, reduction to molybdenum blue | Formation of phosphomolybdate, reduction to molybdenum blue |

| Reducing Agent | Hydrazine | Ascorbic Acid |

| Wavelength of Max. Absorbance (λmax) | 830 nm | 890 nm |

| Linear Range | 0.5-5 µg/mL | 0.1-1 mg P/L |

| Molar Absorptivity | 2.9 × 10⁴ L mol⁻¹ cm⁻¹ | Not Reported |

This compound is a key component of reagents used for the colorimetric determination of various reducing substances, including uric acid and phenolic compounds often found in extracts containing alkaloids.

For the determination of uric acid, a widely used method is based on the reduction of a phosphotungstate complex by uric acid in an alkaline solution. This reaction, often referred to as the Folin test, produces a characteristic blue color. The intensity of this color is proportional to the uric acid concentration and can be measured spectrophotometrically. This method has been automated for clinical analysis of uric acid in blood serum.

The Folin-Ciocalteu reagent, a mixture of phosphotungstate and phosphomolybdate, is extensively used to measure the total reducing capacity of a sample, which is often correlated with the total phenolic content. wikipedia.orgoiv.int While this reagent is not specific to alkaloids, it reacts with many natural products that are reducing agents. wikipedia.org The reaction mechanism involves the oxidation of these substances by the phosphotungstate-phosphomolybdate complex, which is reduced to a mixture of blue tungsten and molybdenum oxides. oiv.int The absorbance of the blue solution is typically measured around 750-760 nm. oiv.inttaylorandfrancis.com Because the reagent reacts with a wide variety of reducing compounds, including phenols, thiols, and some nitrogenous compounds, its application provides a measure of the total reducing capacity rather than a specific quantification of alkaloids unless they are first isolated. wikipedia.org

Spectrophotometric methods are employed for the quantitative analysis of antibiotics like tetracycline (B611298) and for profiling their degradation products. Tetracycline and its primary degradation products, such as epitetracycline (B1505781) and anhydrotetracycline (B590944), exhibit distinct ultraviolet (UV) absorbance spectra. nih.gov These differences in molar absorptivity at specific wavelengths allow for their simultaneous determination in a mixture. nih.gov

For instance, tetracycline and epitetracycline can be quantified based on the differences in their absorbance at 254 nm and 267 nm. nih.gov Similarly, tetracycline and its degradation product anhydrotetracycline can be determined by measuring absorbance differences at 357 nm and 390 nm. nih.gov While this compound is a general reagent for reducing substances, its specific application as a chromogenic agent for the impurity profiling of tetracycline degradation products is not extensively documented. The analysis typically relies on the intrinsic UV-Vis absorption characteristics of the tetracycline molecule and its derivatives or involves separation techniques like high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detectors. frontiersin.orgresearchgate.net

Precipitation-Based Analytical Techniques